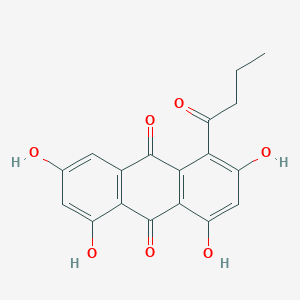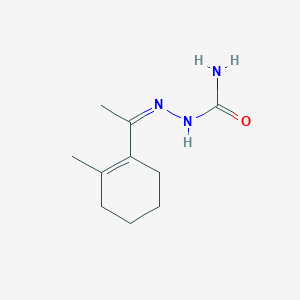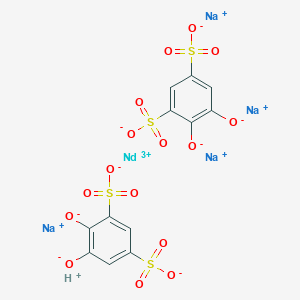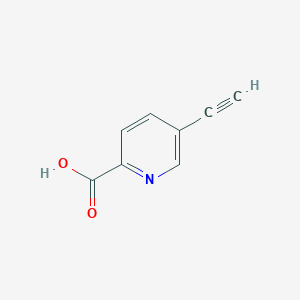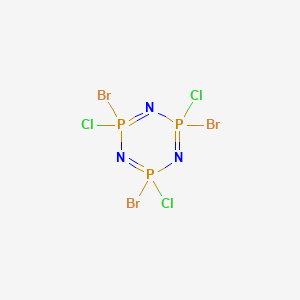
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro- is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TATP and is a highly explosive substance. However, recent studies have shown that TATP has other potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of TATP is not well understood. However, studies have shown that TATP inhibits the growth of bacteria and cancer cells. TATP is believed to work by disrupting the metabolic pathways of cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
TATP has been shown to have both biochemical and physiological effects. Biochemically, TATP has been shown to inhibit the growth of bacteria and cancer cells. Physiologically, TATP has been shown to have anti-inflammatory properties and can reduce pain and swelling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TATP in lab experiments is its ease of synthesis. TATP can be synthesized in a laboratory using relatively simple equipment and procedures. However, TATP is a highly explosive substance and must be handled with extreme care. Additionally, TATP is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on TATP. One potential direction is the development of TATP-based drugs for the treatment of bacterial infections and cancer. Another direction is the study of TATP's potential applications in the field of materials science. TATP has unique properties that could make it useful in the development of new materials for electronics and other applications.
Conclusion:
In conclusion, TATP is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. TATP has been extensively studied for its potential applications in various fields of research, including medicine and materials science. Further studies are needed to fully understand TATP's potential applications and limitations.
Métodos De Síntesis
The synthesis of TATP involves the reaction between acetone and hydrogen peroxide in the presence of an acid catalyst. The reaction produces TATP as a white crystalline solid with a melting point of 114°C. The synthesis process is relatively simple and can be carried out in a laboratory.
Aplicaciones Científicas De Investigación
TATP has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TATP is in the field of medicine. Studies have shown that TATP has antimicrobial properties and can be used to treat bacterial infections. TATP has also been studied for its potential use in cancer treatment.
Propiedades
Número CAS |
16032-52-3 |
|---|---|
Nombre del producto |
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro- |
Fórmula molecular |
Br3Cl3N3P3 |
Peso molecular |
481 g/mol |
Nombre IUPAC |
2,4,6-tribromo-2,4,6-trichloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br3Cl3N3P3/c1-10(4)7-11(2,5)9-12(3,6)8-10 |
Clave InChI |
IQZOEXNRIFPZGP-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Br)(Cl)Br)(Cl)Br |
SMILES canónico |
N1=P(N=P(N=P1(Cl)Br)(Cl)Br)(Cl)Br |
Otros números CAS |
16032-52-3 |
Sinónimos |
2,4,6-Tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



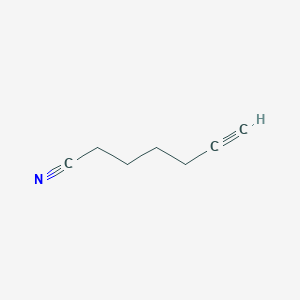


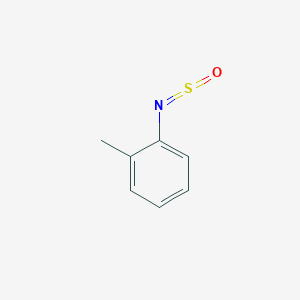
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
